![molecular formula C10H11N3OS2 B1487090 6-(2,4-dimethylthiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2097967-50-3](/img/structure/B1487090.png)
6-(2,4-dimethylthiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-(2,4-dimethylthiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one (DMPT) is an organic compound belonging to the thiazole family. It is a small molecule that has been studied extensively in recent years due to its potential applications in various fields. DMPT is a versatile compound with a wide range of uses in scientific research, including as a reagent for synthesis, as a biochemical and physiological agent, and as a potential therapeutic agent.
Scientific Research Applications
Antiproliferative and Anticancer Activity
- A study reported the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones and their derivatives, which were evaluated for antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines. Some compounds showed significant cytotoxic and proapoptotic effects, highlighting their potential as anticancer agents (Atapour-Mashhad et al., 2017).
Antimicrobial Activity
- New pyrimidine derivatives containing heterocyclic compounds were synthesized and showed notable antifungal effects against Aspergillus terreus and Aspergillus niger, indicating potential as antifungal agents (Jafar et al., 2017).
- Another study synthesized pyrimidine-linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential, indicating some compounds' effectiveness against selected microorganisms (Deohate & Palaspagar, 2020).
Synthesis and Chemical Characterization
- The synthesis of pyrimidine derivatives has been explored through various chemical reactions, including microwave-assisted processes and reactions under specific conditions, to produce compounds with potential biological activities (Djekou et al., 2006).
- Research on the microwave-assisted synthesis of novel thiazolidinone derivatives containing the thieno[d]pyrimidine-4-one moiety demonstrated potential antimicrobial agents against various bacterial and fungal strains (El Azab & Abdel-Hafez, 2015).
properties
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c1-5-9(16-6(2)11-5)7-4-8(14)13-10(12-7)15-3/h4H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNQYUOBQKGFDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=O)NC(=N2)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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